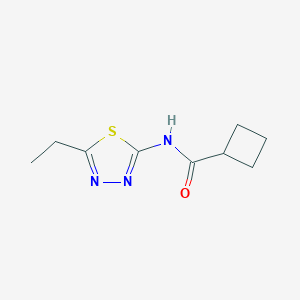

N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide, also known as EBIO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBIO is a member of the thiadiazole family, which is known for its biological and pharmacological activities.

Applications De Recherche Scientifique

N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has been extensively studied for its potential applications in various scientific fields. It has been shown to activate potassium channels, which are involved in regulating the electrical activity of cells. This property of N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide makes it a valuable tool for studying the physiology of various cell types, including neurons, smooth muscle cells, and cardiac cells. N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has also been used to study the role of potassium channels in the regulation of blood pressure, insulin secretion, and cell proliferation.

Mécanisme D'action

N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide activates potassium channels by binding to a specific site on the channel protein. This binding causes a conformational change in the channel, which opens it up and allows potassium ions to flow through. The increased flow of potassium ions leads to hyperpolarization of the cell membrane, which reduces the excitability of the cell. This mechanism of action is similar to that of other potassium channel openers, such as diazoxide and pinacidil.

Biochemical and Physiological Effects:

The activation of potassium channels by N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has several biochemical and physiological effects. In neurons, it leads to decreased excitability and reduced neurotransmitter release. In smooth muscle cells, it leads to relaxation and vasodilation. In cardiac cells, it leads to increased repolarization and decreased contractility. These effects of N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide make it a valuable tool for studying the physiology of various cell types and for developing new therapies for diseases such as hypertension, diabetes, and arrhythmias.

Avantages Et Limitations Des Expériences En Laboratoire

N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for studying intracellular signaling pathways. It is also relatively stable and has a long shelf life, which makes it easy to store and transport. However, N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has some limitations as well. It is not very specific for potassium channels and can activate other ion channels as well. It can also have off-target effects on other cellular processes, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide. One direction is to develop more specific and potent potassium channel openers that can be used as therapeutic agents for various diseases. Another direction is to study the role of potassium channels in the regulation of immune cell function, as recent studies have suggested that potassium channels may play a role in modulating immune responses. Finally, the use of N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide as a tool for studying the physiology of various cell types can be expanded to include other cell types and disease models.

Méthodes De Synthèse

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide involves the reaction between 5-ethyl-1,3,4-thiadiazol-2-amine and cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through column chromatography. The yield of the reaction is typically around 70-80%.

Propriétés

Formule moléculaire |

C9H13N3OS |

|---|---|

Poids moléculaire |

211.29 g/mol |

Nom IUPAC |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide |

InChI |

InChI=1S/C9H13N3OS/c1-2-7-11-12-9(14-7)10-8(13)6-4-3-5-6/h6H,2-5H2,1H3,(H,10,12,13) |

Clé InChI |

FAGXBZPKPLLGSK-UHFFFAOYSA-N |

SMILES |

CCC1=NN=C(S1)NC(=O)C2CCC2 |

SMILES canonique |

CCC1=NN=C(S1)NC(=O)C2CCC2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)phenyl]octanamide](/img/structure/B291056.png)